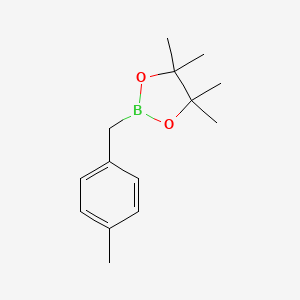

4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(4-methylphenyl)methyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-11-6-8-12(9-7-11)10-15-16-13(2,3)14(4,5)17-15/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKUSKILEFQOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584782 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(4-methylphenyl)methyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356570-52-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(4-methylphenyl)methyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane, a key building block in organic chemistry, particularly in cross-coupling reactions for drug discovery and development. This document outlines a common and effective synthetic methodology, presents key quantitative data, and provides a detailed experimental protocol.

Introduction

This compound, also known as the pinacol ester of 4-methylbenzylboronic acid, is a valuable reagent in organic synthesis. Its utility primarily stems from its role in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The pinacol ester functional group offers advantages over the corresponding boronic acid, including enhanced stability, easier purification, and compatibility with a broader range of reaction conditions.

Synthetic Pathway

A prevalent method for the synthesis of this compound involves the reaction of a Grignard reagent, formed from 4-methylbenzyl bromide, with a borating agent, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This approach provides a reliable route to the desired product in high yield.

Caption: Synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 91% | [1] |

| Starting Material Conversion | 94% | [1] |

| 1H NMR (CDCl3) | 7.1 ppm (m, 4H), 2.4 ppm (s, 3H), 1.3 ppm (s, 12H) | [1] |

| 13C NMR (CDCl3) | 140.1, 133.8, 129.1, 128.7, 125.8, 83.2, 21.4, 21.1 ppm | [1] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

4-Methylbenzyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.

-

Magnesium turnings are added to the flask.

-

A solution of 4-methylbenzyl bromide in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the 4-methylbenzyl bromide solution is added to the magnesium turnings to initiate the reaction (indicated by gentle refluxing).

-

The remaining 4-methylbenzyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at reflux for approximately 15 hours to ensure complete formation of the Grignard reagent.[1]

-

-

Boration Reaction:

-

The reaction mixture containing the Grignard reagent is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF is added dropwise to the cooled Grignard solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

-

Workup and Extraction:

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel.

-

The aqueous layer is extracted with diethyl ether (3 x 40 mL).[1]

-

The combined organic phases are washed with neutral water (2 x 50 mL) and then with brine.[1]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1]

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

-

Characterization:

The structure and purity of the final product are confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Gas Chromatography-Mass Spectrometry (GC/MS).[1]

Safety Considerations

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under a dry, inert atmosphere.

-

Anhydrous solvents are essential for the success of the Grignard reaction.

-

4-Methylbenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

This technical guide provides a comprehensive framework for the successful synthesis of this compound. The detailed protocol and quantitative data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Physical and chemical properties of 4-methylbenzylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methylbenzylboronic acid pinacol ester, a versatile reagent in modern organic synthesis. This document details its characteristics, experimental protocols for its synthesis and application, and its role in synthetic workflows, particularly in the context of drug discovery.

Core Physical and Chemical Properties

4-Methylbenzylboronic acid pinacol ester, also known as 2-(4-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key organoboron compound utilized in a variety of chemical transformations. Its stability, reactivity, and functional group tolerance make it a valuable building block in the synthesis of complex organic molecules.

Physical Properties

| Property | Value | Source |

| CAS Number | 356570-52-0 | [1] |

| Molecular Formula | C₁₄H₂₁BO₂ | [1] |

| Molecular Weight | 232.13 g/mol | [1] |

| Physical State | Liquid | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 95 °C @ 1 mmHg | [1] |

| Density | 0.953 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane) | [2][3] |

Chemical Properties

| Property | Description | Source |

| Chemical Stability | Stable under standard conditions. The pinacol ester group provides greater stability compared to the corresponding free boronic acid, particularly against protodeboronation. | [2][3] |

| Reactivity | Primarily used as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The benzylic C-B bond can be cleaved under specific conditions to participate in these reactions. | [4] |

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.1 | d | 2H, Aromatic protons ortho to the benzyl group |

| ~7.0 | d | 2H, Aromatic protons meta to the benzyl group |

| ~2.3 | s | 3H, Methyl protons of the tolyl group |

| ~2.1 | s | 2H, Benzylic protons |

| ~1.2 | s | 12H, Methyl protons of the pinacol group |

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (ppm) | Assignment |

| ~138-140 | Quaternary aromatic carbon attached to the benzyl group |

| ~135-137 | Quaternary aromatic carbon attached to the methyl group |

| ~128-130 | Aromatic CH carbons |

| ~83 | Quaternary carbons of the pinacol group |

| ~30-35 | Benzylic carbon (often broad due to quadrupolar relaxation of boron) |

| ~25 | Methyl carbons of the pinacol group |

| ~21 | Methyl carbon of the tolyl group |

Infrared (IR) Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1610, 1515 | C=C stretching (aromatic ring) |

| ~1370-1380 | B-O stretching |

| ~1145 | C-O stretching |

| ~815 | C-H out-of-plane bending (para-substituted aromatic) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at an m/z of approximately 232.16. Fragmentation patterns would likely involve the loss of the pinacol group and cleavage at the benzylic position. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and application of 4-methylbenzylboronic acid pinacol ester. The following sections provide representative procedures.

Synthesis of 4-Methylbenzylboronic Acid Pinacol Ester

A common method for the synthesis of benzylboronic acid pinacol esters involves the reaction of a Grignard reagent with a trialkyl borate followed by esterification with pinacol.

Materials:

-

4-Methylbenzyl chloride (or bromide)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Triisopropyl borate

-

Pinacol

-

Aqueous HCl (1M)

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-methylbenzyl chloride in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C, and a solution of triisopropyl borate in anhydrous diethyl ether is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Esterification: The reaction is quenched by the slow addition of 1M HCl at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

Pinacol Ester Formation: The solvent is removed under reduced pressure. The crude boronic acid is dissolved in diethyl ether, and pinacol is added. The mixture is stirred at room temperature until the reaction is complete (can be monitored by TLC).

-

Purification: The solvent is evaporated, and the residue is purified by vacuum distillation or column chromatography on silica gel to yield 4-methylbenzylboronic acid pinacol ester as a colorless to pale yellow liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-methylbenzylboronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-methylbenzylboronic acid pinacol ester with an aryl halide.

Materials:

-

4-Methylbenzylboronic acid pinacol ester

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a Schlenk flask are added the aryl halide (1.0 equiv), 4-methylbenzylboronic acid pinacol ester (1.2 equiv), base (2.0-3.0 equiv), and palladium catalyst (1-5 mol%).

-

Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent system is then added via syringe. The mixture is often sparged with the inert gas for a further 15-30 minutes to ensure all oxygen is removed.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: The reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Boronic acids and their pinacol esters are privileged structures in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, including the active site serine residues of proteases.[3] This property has led to the development of several FDA-approved drugs containing a boronic acid moiety.

While specific, publicly available information on the use of 4-methylbenzylboronic acid pinacol ester in a named drug's synthesis is limited, its structural motif is relevant to the development of various therapeutic agents. For instance, the benzyl moiety can mimic the side chain of phenylalanine, making it a candidate for targeting enzymes that recognize this amino acid. The 4-methyl group can provide beneficial hydrophobic interactions within a binding pocket.

A logical workflow for the application of a compound like 4-methylbenzylboronic acid pinacol ester in early-stage drug discovery is presented below.

Drug Discovery Workflow

Caption: A generalized workflow for early-stage drug discovery utilizing benzylboronic acid pinacol esters.

This guide provides a foundational understanding of 4-methylbenzylboronic acid pinacol ester for researchers and professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to facilitate its effective use in the laboratory.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane

CAS Number: 356570-52-0

This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane, a versatile organoboron compound. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details the compound's properties, synthesis, and key applications, with a focus on its role as a building block in cross-coupling reactions.

Chemical and Physical Properties

This compound, also known as 4-methylbenzylboronic acid pinacol ester, is a stable and versatile reagent.[1] Its structure features a pinacol-protected boronic acid attached to a 4-methylbenzyl group. This protection enhances its stability and solubility in organic solvents, making it a valuable tool in synthetic chemistry.[1] The compound is typically a colorless oil at room temperature.[2]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 356570-52-0 | [2] |

| Molecular Formula | C₁₄H₂₁BO₂ | [1] |

| Molecular Weight | 232.13 g/mol | [1] |

| Appearance | Colorless oil | [2] |

| Purity | Typically ≥95% | [3] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) data.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.09 – 7.05 | m | 2H | Aromatic CH | [2] |

| 7.05 – 7.01 | m | 2H | Aromatic CH | [2] |

| 2.28 | s | 3H | Ar-CH₃ | [2] |

| 2.24 | s | 2H | B-CH₂-Ar | [2] |

| 1.22 | s | 12H | -C(CH₃)₂ | [2] |

| Spectrum acquired in CDCl₃ at 400 MHz. |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Reference |

| 135.40 | Aromatic C | [2] |

| 134.12 | Aromatic C | [2] |

| 129.02 | Aromatic C | [2] |

| 128.89 | Aromatic C | [2] |

| 83.38 | -C(CH₃)₂ | [2] |

| 24.77 | -C(CH₃)₂ | [2] |

| 21.01 | Ar-CH₃ | [2] |

| Spectrum acquired in CDCl₃ at 101 MHz. The carbon attached to the boron atom is often not observed due to quadrupolar relaxation. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the palladium-catalyzed cross-coupling of a suitable organoboron reagent with a 4-methylbenzyl halide or triflate. A general procedure is outlined below, based on similar syntheses of benzylboronic esters.[2][4]

Materials:

-

1,1-Diborylalkane or Bis(pinacolato)diboron

-

Aryl triflate (e.g., 4-methylbenzyl triflate)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., SPhos)

-

Base (e.g., TBAOH or K₃PO₄)

-

Solvent (e.g., Dioxane)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the aryl triflate (1.0 equiv), the diboron reagent (1.1 equiv), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

-

Add the anhydrous solvent (e.g., dioxane) followed by the base (e.g., 3.0 equiv).

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Upon completion, dilute the mixture with ethyl acetate and filter through a pad of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 30:1) as the eluent to yield the product as a colorless oil.[2]

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

Organoboron compounds, particularly boronic acid pinacol esters, are of significant interest in medicinal chemistry and drug discovery.[1] They serve as crucial intermediates in the synthesis of complex organic molecules, largely through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction allows for the connection of the 4-methylbenzyl moiety to various aryl, heteroaryl, or vinyl halides and triflates, providing access to a wide range of molecular architectures.

References

Lack of Publicly Available Crystal Structure Data for 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane

A comprehensive search of crystallographic databases and the scientific literature did not yield a publicly available crystal structure for the specific compound 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane. As a result, the quantitative crystallographic data such as unit cell dimensions, bond lengths, bond angles, and space group for this molecule are not available. Furthermore, specific experimental protocols for the synthesis of single crystals and subsequent X-ray diffraction analysis of this compound have not been published.

While information on the target compound is unavailable, this guide provides a general overview of the synthetic methodologies for similar substituted dioxaborolanes and a standardized workflow for single-crystal X-ray diffraction, which would be applicable to the structural determination of this and other related compounds.

General Synthesis of Substituted Dioxaborolanes

Substituted 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes (pinacol boronic esters) are valuable reagents in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The synthesis of benzyl-substituted dioxaborolanes can be approached through several routes. A common method involves the reaction of a corresponding boronic acid with a diol, such as pinacol, under acidic conditions.[1] Alternatively, these compounds can be synthesized by reacting a suitable benzyl halide with a dioxaborolane intermediate.[1]

Experimental Protocols: A General Workflow for Crystal Structure Determination

For a novel compound like this compound, the determination of its crystal structure would follow a well-established series of experimental procedures. This workflow is fundamental in the field of crystallography.

Synthesis and Purification

The initial step is the synthesis of the target compound, followed by rigorous purification. Techniques such as column chromatography, distillation, and recrystallization are employed to achieve high purity, which is crucial for the growth of high-quality single crystals.

Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. Common methods include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, promoting crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head in a single-crystal X-ray diffractometer.[2][3] The crystal is then exposed to a monochromatic X-ray beam.[4] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4][5]

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal lattice.[2] The intensities of the diffracted X-rays are used to solve the "phase problem" and generate an initial electron density map of the molecule.[2][6] From this map, the positions of the individual atoms can be determined.[6]

Structure Refinement

The initial structural model is then refined by iteratively adjusting atomic positions, occupancies, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[2][6] The quality of the final structure is assessed using metrics such as the R-factor.[6]

The following diagram illustrates the general workflow for determining a crystal structure.

Signaling Pathways and Applications

Currently, there is no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific applications in drug development. However, related organoboron compounds are utilized in medicinal chemistry for the synthesis of new pharmaceutical agents.[7]

References

- 1. Buy 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine | 884507-39-5 [smolecule.com]

- 2. fiveable.me [fiveable.me]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. google.com [google.com]

- 7. chemimpex.com [chemimpex.com]

Stability and Storage of 4-Methylbenzylboronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 4-methylbenzylboronic acid pinacol ester. Understanding the stability profile of this versatile reagent is critical for its effective use in organic synthesis and drug discovery, ensuring the integrity of starting materials and the reproducibility of experimental results. This document outlines the principal degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Stability Profile

4-Methylbenzylboronic acid pinacol ester, like other arylboronic acid pinacol esters, is generally more stable and easier to handle than its corresponding boronic acid. However, it is susceptible to degradation under certain conditions, primarily through hydrolysis and oxidation.

Hydrolysis: The most common degradation pathway for 4-methylbenzylboronic acid pinacol ester is the cleavage of the pinacol ester group in the presence of water to form 4-methylbenzylboronic acid and pinacol.[1] This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is significantly influenced by the pH of the medium, with increased rates observed at both low and high pH values.[1] Even at a neutral pH, hydrolysis can occur, especially at physiological pH (7.4).[1]

Oxidation: The carbon-boron bond in boronic esters can be susceptible to oxidation.[1] While pinacol esters offer some protection against oxidation compared to free boronic acids, exposure to strong oxidizing agents or atmospheric oxygen over extended periods can lead to degradation.

Recommended Storage and Handling

To ensure the long-term stability and purity of 4-methylbenzylboronic acid pinacol ester, the following storage and handling procedures are recommended:

-

Temperature: Store at 2-8°C for long-term storage to minimize the rate of potential degradation reactions.[1] For short periods, storage at room temperature (0-25°C) is acceptable if the compound is protected from moisture and air.[1]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis from atmospheric moisture.

-

Container: Keep the compound in a tightly sealed container to prevent the ingress of moisture and air.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Solvents: For preparing solutions for analytical or synthetic purposes, use anhydrous aprotic solvents like tetrahydrofuran (THF), dioxane, or acetonitrile to prevent hydrolysis.[1]

Quantitative Stability Data

Table 1: Qualitative Hydrolytic Stability at Different pH Conditions

| pH Range | Condition | Expected Stability | Notes |

| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[1] |

| 4 - 6 | Weakly Acidic | Moderate | Hydrolysis can still occur, but likely at a slower rate than under strongly acidic or basic conditions.[1] |

| 6 - 8 | Neutral | Moderate to High | Generally most stable around neutral pH, though hydrolysis can be accelerated at physiological pH (7.4).[1] |

| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis is a key step for in situ generation of the boronic acid in Suzuki couplings.[1] |

| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected.[1] |

Table 2: Qualitative Thermal Stability

| Temperature Range | Condition | Expected Stability | Notes |

| < 0°C | Sub-zero | High | Recommended for long-term storage to minimize degradation.[1] |

| 0 - 25°C | Room Temperature | Moderate | Stable for short periods if protected from moisture and air.[1] |

| 25 - 80°C | Moderate Heating | Moderate to Low | Increased temperature can accelerate hydrolysis and other degradation pathways, especially in the presence of reagents.[1] |

| > 80°C | High Heating | Low | Significant degradation is likely, particularly over extended periods.[1] |

Table 3: Qualitative Stability in the Presence of Common Reagents

| Reagent Class | Examples | Expected Stability | Notes |

| Weak Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Moderate to Low | These bases promote the necessary hydrolysis for cross-coupling reactions. The ester is consumed as part of the reaction mechanism.[1] |

| Strong Bases | NaOH, KOH, NaOtBu | Low | Rapid hydrolysis is expected.[1] |

| Weak Acids | Acetic Acid | Moderate | Can catalyze hydrolysis.[1] |

| Strong Acids | HCl, H₂SO₄ | Low | Rapid hydrolysis is expected.[1] |

| Oxidizing Agents | H₂O₂, O₂ (air) | Low to Moderate | Susceptible to oxidation at the carbon-boron bond.[1] |

| Reducing Agents | NaBH₄, H₂/Pd | Generally High | The boronic ester functionality is typically stable to many reducing conditions.[1] |

Degradation Pathway

The primary degradation pathway for 4-methylbenzylboronic acid pinacol ester is hydrolysis.

References

An In-depth Technical Guide to the Hazards and Safety of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential hazards and safe handling procedures for 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane (CAS No: 356570-52-0). As no specific Safety Data Sheet (SDS) is readily available for this compound, the information presented herein is synthesized from data on structurally similar boronic esters, including pinacolborane and other substituted benzylboronic acid pinacol esters. It is imperative to supplement this guide with a thorough risk assessment before commencing any laboratory work.

Introduction

This compound is an organoboron compound widely utilized in organic synthesis, particularly in cross-coupling reactions. Like other boronic esters, it serves as a key building block in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the pinacolborane group offers enhanced stability compared to the corresponding boronic acid, yet specific hazards related to its reactivity and potential toxicity necessitate careful handling. This guide aims to provide detailed safety information to mitigate risks in a laboratory setting.

Hazard Identification and Classification

While specific GHS classification for this compound is unavailable, the following table summarizes the classifications for structurally related boronic esters. These hazards should be considered as potential risks when handling this compound.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Flammable Liquids/Solids | H226: Flammable liquid and vapor.[1] | 🔥 | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] | ❗ | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2] | ❗ | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | ❗ | Warning |

The primary hazards are associated with the pinacolborane moiety, which can impart flammability, and the general reactivity of organoboron compounds, which can lead to irritation upon contact with skin, eyes, and the respiratory system.

Physical and Chemical Properties

The following table summarizes the known and inferred physical and chemical properties.

| Property | Value | Source/Note |

| CAS Number | 356570-52-0 | [3] |

| Molecular Formula | C14H21BO2 | [3] |

| Molecular Weight | 232.13 g/mol | [3] |

| Appearance | Solid or liquid | Inferred from related compounds |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Flash Point | No data available | The parent compound, pinacolborane, is a flammable liquid.[1] |

| Density | No data available | |

| Solubility | Insoluble in water.[2] Soluble in many organic solvents. | Inferred from related compounds |

Stability and Reactivity

Reactivity:

-

General Reactivity: Benzylboronic esters are versatile reagents in organic synthesis but are less reactive than allylboron reagents.[4] Their reactivity can be enhanced by activation with a Lewis base to form a more nucleophilic boronate complex.[4]

-

Air and Moisture Sensitivity: Many organoboron compounds, including boronic esters, can be sensitive to air and moisture.[5][6] It is recommended to handle them under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

Decomposition Pathways: The primary decomposition pathways for benzylboronic acids and their esters are protodeboronation and oxidation.[7] These pathways are influenced by factors such as pH, temperature, and the presence of oxidizing agents.

-

Protodeboronation: This process involves the cleavage of the C-B bond and replacement with a C-H bond, yielding toluene as a byproduct.

-

Oxidation: In the presence of oxygen or other oxidizing agents, benzylboronic esters can decompose to form benzyl alcohol and benzaldehyde.[7]

Toxicological Information

No specific toxicological data exists for this compound. The information below is based on related compounds and represents potential health effects.

| Exposure Route | Potential Health Effect | Basis |

| Inhalation | May cause respiratory tract irritation. | Based on data for related boronic esters. |

| Skin Contact | Causes skin irritation.[2] | SDS for similar compounds. |

| Eye Contact | Causes serious eye irritation.[2] | SDS for similar compounds. |

| Ingestion | May be harmful if swallowed. | SDS for similar compounds. |

| Chronic Exposure | Long-term exposure effects are not well-studied. Minimize exposure as a standard precaution.[1] | General chemical safety principle. |

Safe Handling and Storage

Adherence to proper laboratory procedures is crucial for minimizing risk.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles. A face shield may be necessary if there is a risk of splashing.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling and before breaks.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

For air-sensitive compounds, storage under an inert atmosphere is recommended.[2]

First-Aid Measures

The following first-aid measures are recommended based on the potential hazards.

| Exposure | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Disposal Procedures

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Clean the spill area thoroughly.

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste.

-

Do not pour waste down the drain.

Experimental Protocols

Representative Protocol: Assessment of Hydrolytic Stability

This protocol provides a general method for evaluating the stability of a boronic ester in the presence of water. This is a crucial parameter as hydrolysis can affect reaction yields and product purity.

Objective: To determine the rate of hydrolysis of a boronic ester by monitoring its disappearance over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffered aqueous solution (e.g., phosphate buffer, pH 7.4)

-

HPLC system with a UV detector and a suitable C18 column

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of the boronic ester and dissolve it in a known volume of acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Reaction Setup: In a thermostated vessel, combine the buffered aqueous solution and acetonitrile in a defined ratio (e.g., 1:1 v/v). Allow the mixture to equilibrate to the desired temperature (e.g., 25 °C).

-

Initiation of Hydrolysis: Add a known volume of the boronic ester stock solution to the aqueous-organic mixture to achieve the desired starting concentration. Start a timer immediately upon addition.

-

Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching (if necessary): Depending on the rate of hydrolysis, it may be necessary to quench the reaction in the aliquot by diluting it in a solvent that stops the reaction (e.g., pure acetonitrile).

-

HPLC Analysis: Inject the samples onto the HPLC system. Use a mobile phase and gradient capable of separating the boronic ester from its hydrolysis products (the corresponding boronic acid and pinacol).

-

Data Analysis:

-

Generate a calibration curve for the boronic ester to quantify its concentration in each sample.

-

Plot the concentration of the boronic ester versus time.

-

Determine the rate of hydrolysis, potentially by fitting the data to a first-order decay model to calculate the half-life (t½) of the compound under the tested conditions.

-

Visualization of Safety Assessment Workflow

The following diagram illustrates a logical workflow for assessing the hazards of a new or uncharacterized chemical like this compound.

Caption: Workflow for Chemical Hazard Assessment.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane. This versatile boronic ester is a key building block in synthetic organic chemistry, particularly for the formation of carbon-carbon bonds in the development of novel therapeutic agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryls, substituted styrenes, and other conjugated systems. This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as a boronic acid or boronic ester, with an organic halide or triflate. The use of pinacol esters, like this compound, offers advantages in terms of stability, ease of handling, and purification compared to the corresponding boronic acids.[1] This protocol details the reaction of this compound with various aryl halides to synthesize substituted diarylmethane derivatives, which are common structural motifs in many pharmaceutical compounds.[1]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below. The reaction typically requires a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction parameters for the coupling of benzylboronic acid pinacol esters with aryl halides, which can be adapted for this compound.

Table 1: Typical Catalyst and Ligand Systems

| Catalyst Precursor | Ligand | Typical Loading (mol%) |

| Pd(OAc)₂ | SPhos | 2-5 |

| Pd₂(dba)₃ | XPhos | 1-3 |

| PdCl₂(dppf) | (none) | 3-5 |

| Pd(PPh₃)₄ | (none) | 5-10 |

Table 2: Common Bases and Solvents

| Base | Solvent | Typical Concentration |

| K₂CO₃ | Toluene/H₂O | 2 M |

| Cs₂CO₃ | 1,4-Dioxane | 0.5 - 1 M |

| K₃PO₄ | Tetrahydrofuran (THF) | 0.5 - 1 M |

| NaHCO₃ | Ethanol | 1 - 2 M |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add toluene and deionized water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The final concentration of the aryl halide is typically between 0.1 and 0.5 M.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the mechanism of this transformation. It generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for performing the Suzuki-Miyaura coupling reaction in a laboratory setting.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Methylbenzylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organohalide is a powerful tool for the synthesis of biaryls, styrenes, and polyolefins. The use of boronic acid pinacol esters, such as 4-methylbenzylboronic acid pinacol ester, offers advantages in terms of stability and ease of handling compared to free boronic acids.

The resulting diarylmethane scaffolds are prevalent in a wide range of biologically active molecules and are of significant interest in drug discovery. These structures have been identified as potential inhibitors of key signaling pathways implicated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-methylbenzylboronic acid pinacol ester with various aryl halides.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the 4-methylbenzylboronic acid pinacol ester is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired diarylmethane product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of 4-methylbenzylboronic acid pinacol ester with various aryl halides. Please note that yields are dependent on the specific substrates, catalyst, ligand, base, and solvent system used.

Table 1: Coupling with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 18 | 75-85 |

| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 110 | 10 | 88-98 |

Table 2: Coupling with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 70-80 |

| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | Buchwald Ligand | CsF | Toluene | 110 | 20 | 65-75 |

| 3 | 2-Chloropyridine | NiCl₂(dppp) (5) | - | K₃PO₄ | Dioxane | 100 | 24 | 50-60 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Methylbenzylboronic Acid Pinacol Ester with an Aryl Bromide:

Materials:

-

4-Methylbenzylboronic acid pinacol ester (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask or reaction tube

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a clean, dry round-bottom flask, add the aryl bromide (1.0 equiv), 4-methylbenzylboronic acid pinacol ester (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylmethane product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Application in Drug Discovery: Targeting Signaling Pathways

Diarylmethane derivatives synthesized using 4-methylbenzylboronic acid pinacol ester are of significant interest in medicinal chemistry due to their potential to modulate key cellular signaling pathways involved in cancer progression.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain diarylmethane structures have been shown to inhibit components of the MAPK pathway, such as MEK and ERK, thereby impeding tumor growth.

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, survival, and metabolism. Its aberrant activation is frequently observed in various cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. Diarylmethane-based compounds have been investigated as potential inhibitors of PI3K and Akt, offering a promising therapeutic strategy.

Caption: Inhibition of MAPK and PI3K/Akt signaling pathways by diarylmethanes.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Methylbenzylboronic Acid Pinacol Ester with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction has seen extensive application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. A key area of interest is the formation of C(sp²)–C(sp³) bonds, which are prevalent in many biologically active compounds. The coupling of benzylboronic acid derivatives with aryl halides provides a direct route to diarylmethane structures, which are common motifs in numerous pharmaceutical agents.

This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura coupling of 4-methylbenzylboronic acid pinacol ester with a variety of aryl halides. The pinacol ester of the boronic acid offers enhanced stability and ease of handling compared to the free boronic acid, making it a preferred reagent in many synthetic applications.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reaction Parameters and Data Summary

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative reaction conditions and yields for the coupling of 4-methylbenzylboronic acid pinacol ester with various aryl halides, based on typical conditions reported for similar benzylboronic esters.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | ~95 |

| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 24 | ~85 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~90 |

| 4 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | ~88 |

| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 20 | ~92 |

| 6 | 2-Bromonaphthalene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 16 | ~96 |

Note: The yields are approximate and can vary based on the specific reaction scale and purity of reagents. These conditions are based on general protocols for benzylboronic acid derivatives and should be optimized for specific substrates.

Experimental Protocol: General Procedure

This protocol provides a generalized method for the palladium-catalyzed Suzuki-Miyaura coupling of 4-methylbenzylboronic acid pinacol ester with an aryl halide.

Materials:

-

4-Methylbenzylboronic acid pinacol ester (1.0 equiv)

-

Aryl halide (1.1 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (if required, 2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equiv)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)

-

Degassed water (if required for the solvent system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or reaction vial)

-

Magnetic stirrer and heating plate

Workflow Diagram:

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-methylbenzylboronic acid pinacol ester (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3 equiv).[1]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent (e.g., toluene) and, if required, degassed water via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously for the specified time (typically 12-24 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired diarylmethane product.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-methylbenzylboronic acid pinacol ester with aryl halides is a robust and versatile method for the synthesis of a wide range of substituted diarylmethanes. The choice of reaction conditions, particularly the catalyst, ligand, and base, is crucial for achieving high yields and should be optimized for each specific substrate combination. The provided protocol serves as a general guideline for researchers to develop specific applications in their synthetic endeavors.

References

Applications of Benzylboronic Acid Pinacol Esters in Medicinal Chemistry: Synthesis of Toll-Like Receptor 7 Agonists

Introduction

Benzylboronic acid pinacol esters are versatile and widely utilized reagents in medicinal chemistry, primarily serving as key building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures from simple precursors. The stability, ease of handling, and broad functional group tolerance of pinacol boronate esters make them ideal for the synthesis of diverse libraries of compounds for biological screening.

One significant application of benzylboronic acid pinacol esters is in the synthesis of novel immunomodulatory agents, particularly agonists of Toll-like Receptor 7 (TLR7). TLR7 is a member of the Toll-like receptor family of proteins and plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses. Activation of TLR7 can trigger a potent immune response, making TLR7 agonists promising therapeutic candidates for the treatment of viral infections and cancer. The synthesis of potent and selective TLR7 agonists often involves the use of benzylboronic acid pinacol esters to introduce a benzyl moiety, a common structural feature in this class of molecules.

Application Notes and Protocols

This section details the application of benzylboronic acid pinacol ester in the synthesis of a key intermediate for a series of 1H-imidazo[4,5-c]pyridine-based TLR7 agonists.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Suzuki-Miyaura cross-coupling reaction between 4-chloro-3-nitro-1H-imidazo[4,5-c]pyridine and benzylboronic acid pinacol ester, as well as the biological activity of the final TLR7 agonist derivatives.

| Parameter | Value | Reference |

| Reaction Yield | 91% | [1] |

| Starting Material 1 | 4-Chloro-3-nitro-1-(phenylsulfonyl)-1H-imidazo[4,5-c]pyridine | [1] |

| Starting Material 2 | Benzylboronic acid pinacol ester | [1] |

| Product | 4-Benzyl-3-nitro-1-(phenylsulfonyl)-1H-imidazo[4,5-c]pyridine | [1] |

| Biological Activity (EC50) | 100 - 1000 nM (for final compounds) | [1] |

Experimental Protocol: Synthesis of 4-Benzyl-3-nitro-1-(phenylsulfonyl)-1H-imidazo[4,5-c]pyridine

This protocol is adapted from a published procedure for the synthesis of TLR7 agonist intermediates.[1]

Materials:

-

4-Chloro-3-nitro-1-(phenylsulfonyl)-1H-imidazo[4,5-c]pyridine

-

Benzylboronic acid pinacol ester

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a reaction vessel, add 4-chloro-3-nitro-1-(phenylsulfonyl)-1H-imidazo[4,5-c]pyridine (1.0 eq).

-

Add benzylboronic acid pinacol ester (1.2 eq).

-

Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (0.1 eq).

-

Add potassium carbonate (3.0 eq).

-

The reaction vessel is evacuated and backfilled with argon or nitrogen three times.

-

Add degassed toluene and water (4:1 mixture) to the reaction vessel.

-

The reaction mixture is heated to the appropriate temperature (e.g., 80-100 °C) and stirred for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired product, 4-benzyl-3-nitro-1-(phenylsulfonyl)-1H-imidazo[4,5-c]pyridine.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of a TLR7 agonist intermediate.

TLR7 Signaling Pathway

Caption: Simplified TLR7 signaling pathway leading to immune response.

References

Application of 4-Methylbenzylboronic Acid Pinacol Ester in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzylboronic acid pinacol ester is a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products and bioactive molecules. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, make it an indispensable tool for the formation of carbon-carbon bonds. This application note provides a detailed overview of the use of 4-methylbenzylboronic acid pinacol ester in the synthesis of natural product analogues, with a focus on the synthesis of biphenyl-containing neolignans, such as derivatives of Honokiol.

The Suzuki-Miyaura coupling reaction is a powerful method for creating C-C bonds between organoboron compounds and organic halides or triflates. Boronic acid pinacol esters are often preferred over free boronic acids due to their enhanced stability and ease of purification.

Application in the Synthesis of 4'-Methyl-Honokiol: A Representative Example

Honokiol, a natural product isolated from the bark of Magnolia species, exhibits a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. Its core structure features a biphenyl linkage, which can be efficiently constructed using a Suzuki-Miyaura coupling. By employing 4-methylbenzylboronic acid pinacol ester in place of other arylboronic acids, novel analogues of Honokiol with modified biological activities can be synthesized. This section details the synthesis of 4'-Methyl-Honokiol as a representative example of the application of 4-methylbenzylboronic acid pinacol ester.

Synthetic Workflow

The synthesis of 4'-Methyl-Honokiol can be envisioned through a convergent approach, where the key step is the Suzuki-Miyaura cross-coupling between an appropriately substituted aryl bromide and 4-methylbenzylboronic acid pinacol ester.

Caption: Synthetic workflow for 4'-Methyl-Honokiol.

Experimental Protocols

Preparation of 4-Methylbenzylboronic Acid Pinacol Ester

This protocol describes a general and efficient method for the synthesis of 4-methylbenzylboronic acid pinacol ester from the corresponding boronic acid.

Materials:

-

4-Methylphenylboronic acid

-

Pinacol

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

To a solution of 4-methylphenylboronic acid (1.0 eq) in the chosen anhydrous solvent, add pinacol (1.1 eq).

-

Add a drying agent such as anhydrous magnesium sulfate to the mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-methylbenzylboronic acid pinacol ester.

| Reactant | Molar Ratio | Notes |

| 4-Methylphenylboronic acid | 1.0 | Starting material |

| Pinacol | 1.1 | Forms the pinacol ester |

| Anhydrous Solvent | - | Dichloromethane or THF are suitable |

| Anhydrous MgSO₄ | - | Removes water from the reaction |

Suzuki-Miyaura Coupling for the Synthesis of 4'-Methyl-Honokiol

This protocol details the palladium-catalyzed cross-coupling of 5-allyl-2-bromoanisole with 4-methylbenzylboronic acid pinacol ester.

Materials:

-

5-Allyl-2-bromoanisole

-

4-Methylbenzylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

-

In a reaction vessel, combine 5-allyl-2-bromoanisole (1.0 eq), 4-methylbenzylboronic acid pinacol ester (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Add the solvent system to the reaction vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4'-methyl-5-allyl-2-methoxy-1,1'-biphenyl.

| Component | Role | Typical Amount (eq) |

| 5-Allyl-2-bromoanisole | Aryl halide | 1.0 |

| 4-Methylbenzylboronic acid pinacol ester | Boronic ester | 1.2 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.01 - 0.05 |

| Base (e.g., K₂CO₃) | Activator | 2.0 - 3.0 |

| Solvent System | Reaction Medium | - |

Demethylation to afford 4'-Methyl-Honokiol

The final step in the synthesis is the demethylation of the methoxy group to yield the final product.

Materials:

-

4'-Methyl-5-allyl-2-methoxy-1,1'-biphenyl

-

Demethylating agent (e.g., BBr₃, AlCl₃ with a thiol)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

Dissolve 4'-methyl-5-allyl-2-methoxy-1,1'-biphenyl (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add the demethylating agent (e.g., BBr₃, 1.1-1.5 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water or methanol at a low temperature.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain 4'-Methyl-Honokiol.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of 4'-Methyl-Honokiol, based on analogous reactions reported in the literature.

| Reaction Step | Product | Typical Yield (%) |

| Esterification of 4-Methylphenylboronic acid | 4-Methylbenzylboronic acid pinacol ester | 85-95 |

| Suzuki-Miyaura Coupling | 4'-Methyl-5-allyl-2-methoxy-1,1'-biphenyl | 70-90 |

| Demethylation | 4'-Methyl-Honokiol | 60-80 |

Signaling Pathways and Biological Relevance

Natural products like Honokiol and its derivatives are known to interact with various cellular signaling pathways, contributing to their therapeutic effects. The introduction of a methyl group at the 4'-position, as in 4'-Methyl-Honokiol, can modulate the compound's interaction with biological targets.

Application Notes and Protocols for Asymmetric Synthesis using Benzylboronic Acid Pinacol Esters

A focus on 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane and its analogs

Introduction:

Boronic esters are highly versatile intermediates in modern organic synthesis, prized for their stability, ease of handling, and broad reactivity.[1] Benzylboronic acid pinacol esters, such as this compound, are valuable building blocks for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. The development of asymmetric transformations utilizing these reagents is of paramount importance for accessing enantioenriched compounds with high biological activity. While specific asymmetric applications of this compound are not extensively documented in peer-reviewed literature, the reactivity of this compound is representative of the broader class of benzylboronic acid pinacol esters. This document provides an overview of the potential asymmetric applications of this class of compounds, supported by detailed protocols from closely related examples. The methodologies presented herein are intended to serve as a guide for researchers and scientists in drug development exploring the stereoselective synthesis of molecules incorporating a benzyl moiety.

I. Rhodium-Catalyzed Asymmetric 1,4-Addition to α,β-Unsaturated Enones

One of the most powerful applications of benzylboronic acid pinacol esters in asymmetric synthesis is the rhodium-catalyzed 1,4-conjugate addition to α,β-unsaturated ketones. This reaction allows for the creation of a chiral carbon-carbon bond, leading to the formation of enantioenriched β-benzylated ketones, which are valuable precursors for a variety of biologically active molecules. The use of a chiral phosphine ligand in conjunction with a rhodium catalyst is crucial for achieving high levels of enantioselectivity.

Data Presentation: Substrate Scope and Enantioselectivity

The following table summarizes the results for the rhodium-catalyzed asymmetric conjugate addition of various boronic acids to cyclic enones, demonstrating the feasibility of using benzylboronic acid pinacol esters in such transformations.

| Entry | Enone | Boronic Acid | Ligand | Yield (%) | ee (%) |

| 1 | Cyclohex-2-en-1-one | Phenylboronic acid | (R,R)-DIPHONANE | 95 | 92 |

| 2 | Cyclohex-2-en-1-one | 4-Methylphenylboronic acid | (R,R)-DIPHONANE | 98 | 94 |

| 3 | Cyclopent-2-en-1-one | Phenylboronic acid | (R,R)-DIPHONANE | 85 | 88 |

| 4 | Cyclohept-2-en-1-one | Phenylboronic acid | (R,R)-DIPHONANE | 78 | 85 |

Data adapted from representative rhodium-catalyzed asymmetric conjugate additions of boronic acids to cyclic enones.[2]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition

This protocol is a representative example of the rhodium-catalyzed asymmetric conjugate addition of a boronic acid to a cyclic enone.

Materials:

-

[Rh(acac)(CO)₂] (1.0 mol%)

-

Chiral bisphosphine ligand (e.g., (R,R)-DIPHONANE) (1.2 mol%)

-

Benzylboronic acid pinacol ester (1.5 equiv)

-

Cyclic enone (1.0 equiv)

-

1,4-Dioxane/H₂O (10:1 mixture)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)₂] (0.01 mmol, 1.0 mol%) and the chiral bisphosphine ligand (0.012 mmol, 1.2 mol%).

-

Add 1.0 mL of the 1,4-dioxane/H₂O (10:1) solvent mixture and stir the solution at room temperature for 30 minutes.

-

Add the cyclic enone (1.0 mmol, 1.0 equiv) to the catalyst solution.

-

In a separate vial, dissolve the benzylboronic acid pinacol ester (1.5 mmol, 1.5 equiv) in 1.0 mL of the 1,4-dioxane/H₂O mixture.

-

Add the boronic ester solution to the reaction mixture dropwise over 5 minutes.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 5 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-benzylated ketone.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

II. Asymmetric Synthesis of Chiral Benzylic Boronic Esters

Another key application is the direct synthesis of enantioenriched benzylic boronic esters. These chiral building blocks are highly valuable as they can undergo a wide range of stereospecific transformations. One modern approach involves a photoredox/nickel-catalyzed multicomponent cross-coupling reaction.

Data Presentation: Enantioselective Synthesis of Benzylic Boronic Esters

The following table illustrates the scope of the photoredox/nickel-catalyzed enantioselective synthesis of benzylic boronic esters.

| Entry | Aryl Halide | Alkyltrifluoroborate | Vinyl Boronate | Yield (%) | er |

| 1 | 4-Bromotoluene | K(c-Pr)BF₃ | VinylBpin | 85 | 95:5 |

| 2 | 4-Bromoanisole | K(c-Pr)BF₃ | VinylBpin | 82 | 94:6 |

| 3 | 1-Bromonaphthalene | K(c-Pr)BF₃ | VinylBpin | 78 | 96:4 |

| 4 | 4-Bromobenzonitrile | K(c-Pr)BF₃ | VinylBpin | 75 | 92:8 |

er = enantiomeric ratio. Data is representative of enantioselective syntheses of benzylic boronic esters.[3][4]

Experimental Protocol: General Procedure for Photoredox/Nickel-Catalyzed Enantioselective Synthesis of Benzylic Boronic Esters

This protocol provides a general method for the asymmetric synthesis of chiral benzylic boronic esters.

Materials:

-

NiCl₂·glyme (5 mol%)

-

Chiral ligand (e.g., a chiral bis(oxazoline) ligand) (5.5 mol%)

-

Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1 mol%)

-

Aryl halide (1.0 equiv)

-